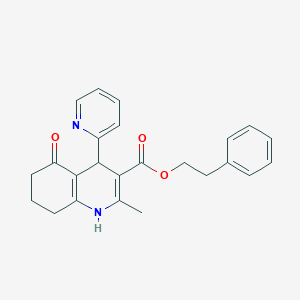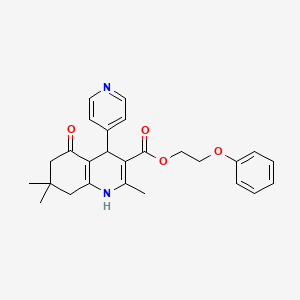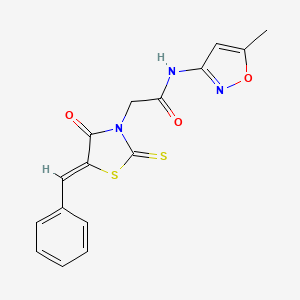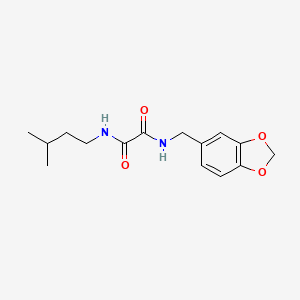![molecular formula C23H18N4O2 B3894199 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3894199.png)
1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione
Vue d'ensemble
Description
1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione, also known as purvalanol A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of purine analogs and has been found to possess a wide range of biological activities.
Mécanisme D'action
Purvalanol A exerts its biological effects by inhibiting the activity of CDKs, particularly CDK1 and CDK2. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells. Purvalanol A has also been found to inhibit other kinases, including glycogen synthase kinase 3 (GSK3) and polo-like kinase 1 (PLK1), which may contribute to its anti-cancer effects.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione A has been found to have other biological activities. It has been shown to inhibit platelet-derived growth factor (PDGF)-induced proliferation and migration of vascular smooth muscle cells, suggesting a potential role in the prevention of cardiovascular diseases. Purvalanol A has also been found to inhibit the replication of hepatitis C virus (HCV) in vitro, indicating a potential application in the treatment of HCV infection.
Avantages Et Limitations Des Expériences En Laboratoire
Purvalanol A has several advantages as a research tool. It is a potent and selective inhibitor of CDKs, making it a valuable tool for studying the role of these kinases in cell cycle regulation. It has also been found to have low toxicity in vitro, allowing for its use in cell-based assays. However, 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione A has some limitations as well. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. It also has limited bioavailability in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several areas of future research for 1,3-dimethyl-6,8-diphenylpyrido[2,1-f]purine-2,4(1H,3H)-dione A. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound A. Another area of research is the investigation of the potential therapeutic applications of this compound A in other diseases, such as cardiovascular diseases and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound A, which may lead to the development of more effective cancer therapies.
Applications De Recherche Scientifique
Purvalanol A has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression and proliferation. Purvalanol A has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1,3-dimethyl-6,8-diphenylpurino[7,8-a]pyridine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2/c1-25-21-20(22(28)26(2)23(25)29)27-18(16-11-7-4-8-12-16)13-17(14-19(27)24-21)15-9-5-3-6-10-15/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRBFBHJOSJCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CC(=CC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,4-dimethoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3894119.png)




![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl phenylcarbamate](/img/structure/B3894187.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-methoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B3894190.png)

![2-[2-(4-tert-butylbenzylidene)hydrazino]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B3894212.png)

![methyl 4-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbonohydrazonoyl}benzoate](/img/structure/B3894221.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894228.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B3894233.png)